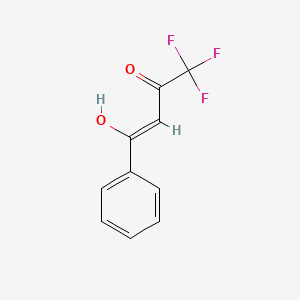

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one

Description

(Z)-1,1,1-Trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a fluorinated β-diketone derivative characterized by a phenyl group, a hydroxyl group, and a trifluoromethyl substituent. Its Z-configuration at the double bond and intramolecular hydrogen bonding between the hydroxyl and ketone groups influence its molecular geometry and stability . The hydroxyl group also enables supramolecular assembly via hydrogen bonding, impacting crystal packing and material properties .

Properties

IUPAC Name |

1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRLQETZGSWUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one typically involves the reaction of trifluoroacetophenone with an appropriate aldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one can undergo oxidation to form the corresponding ketone.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the trifluoromethyl group.

Major Products:

Oxidation: Formation of 1,1,1-trifluoro-4-oxo-4-phenylbut-3-en-2-one.

Reduction: Formation of 1,1,1-trifluoro-4-hydroxy-4-phenylbutan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl group.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The hydroxyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Substituents on the aromatic ring or backbone significantly alter electronic behavior. For example:

- 4-Nitrophenyl analog (): The nitro group’s strong electron-withdrawing nature enhances polarization and charge transfer compared to the phenyl group in the parent compound. This may improve NLO efficiency but reduce solubility due to increased polarity.

- Naphthalen-2-yl analog (): The extended π-system of naphthalene increases conjugation, leading to higher first-order hyperpolarizability (β₀ = 3.12 × 10⁻³⁰ esu) compared to the phenyl derivative. This enhances NLO activity for optical switching and data storage applications .

- 4-Methoxyphenyl analog (): The electron-donating methoxy group reduces charge-transfer efficiency but improves solubility in polar solvents.

Hydrogen Bonding and Crystal Packing

The hydroxyl group in the parent compound enables intramolecular hydrogen bonding (O–H⋯O=C), stabilizing the Z-configuration and promoting supramolecular chains in crystal lattices . Analogs with amino or pyrrolidine groups exhibit different interactions:

- 4-(2-Bromophenylamino) analog (): The amino group forms intermolecular hydrogen bonds (N–H⋯O), but steric hindrance from bromine disrupts planar packing.

- Pyrrolidine-containing analog (): The lack of hydroxyl groups eliminates intramolecular hydrogen bonding, resulting in disordered crystal structures and reduced thermal stability.

Nonlinear Optical (NLO) Activity

Key NLO parameters for selected analogs:

The naphthalene derivative’s superior β₀ highlights the role of extended π-systems in enhancing NLO response.

Physical and Chemical Properties

The parent compound’s lower LogP (2.1) compared to bromophenylamino (4.1) and pyrrolidine (3.19) analogs reflects its balanced hydrophobicity, favoring pharmaceutical applications.

Biological Activity

(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is an organic compound notable for its unique trifluoromethyl, hydroxyl, and phenyl groups attached to a butenone backbone. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 220.16 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6,14H |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to engage in strong interactions with these targets, which can lead to inhibition or modulation of their activity. The presence of the hydroxyl and phenyl groups contributes significantly to the binding affinity and specificity of the compound.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes through competitive or non-competitive mechanisms.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities:

Neuroprotective Effects

Studies have demonstrated neuroprotective effects in neuronal cultures. For instance, in vitro assays showed that treatment with this compound significantly enhanced neurite outgrowth in rat cortical neurons. This suggests potential applications in neurodegenerative diseases.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the biological implications of this compound:

Case Study 1: Neurotrophic Effects

In a controlled study involving rat cortical neurons treated with varying concentrations of this compound:

- Control Group : Neurite outgrowth averaged 50 µm.

- Experimental Group : Neurite outgrowth increased to 120 µm at a concentration of 0.1 mmol/L.

Case Study 2: Anticancer Mechanisms

A study evaluating the effects on human cancer cell lines revealed:

- Cell Line A : 70% reduction in viability after 48 hours of treatment.

- Cell Line B : Induction of apoptosis confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

When compared to similar compounds lacking the trifluoromethyl group or enone functionality, this compound demonstrates superior reactivity and biological efficacy.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group; enone functionality | Neuroprotective; Anticancer |

| 4-hydroxy-4-phenybutanone | Lacks trifluoromethyl group | Limited biological activity |

| 1,1,1-trifluoroacetophenone | Lacks enone functionality | Minimal biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.